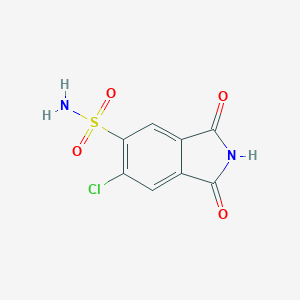

4-(Aminosulfonyl)-5-chlorophthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,3-dioxoisoindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWMHSXPIVWLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191932 | |

| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-99-2 | |

| Record name | 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of 4-(Aminosulfonyl)-5-chlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminosulfonyl)-5-chlorophthalimide, also known by its IUPAC name 6-chloro-1,3-dioxoisoindole-5-sulfonamide, is a chemical compound of interest in medicinal chemistry and drug development. Its structure, incorporating both a sulfonamide group and a chlorinated phthalimide scaffold, suggests potential applications as a pharmacophore or a synthetic intermediate for more complex molecules. This guide provides a summary of its chemical and physical properties based on available data.

Chemical Structure and Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | 6-chloro-1,3-dioxoisoindole-5-sulfonamide | [1] |

| Synonyms | 4-Chloro-5-sulfamoylphthalimide | [1] |

| CAS Number | 3861-99-2 | [1] |

| Molecular Formula | C₈H₅ClN₂O₄S | [1] |

| Molecular Weight | 260.65 g/mol | [1] |

| Canonical SMILES | C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | [1] |

| Melting Point | 290 °C (decomposition may occur) | |

| Appearance | Solid | |

| Density (predicted) | 1.755 g/cm³ | [1] |

Visualization of the Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. This visualization is generated using the canonical SMILES string.

Experimental Protocols

Despite extensive searches of scientific literature and patent databases, detailed experimental protocols for the synthesis of this compound could not be located. General synthetic routes for related sulfonamides and phthalimides are well-documented. The synthesis of this specific compound would likely involve the chlorosulfonation of a suitable phthalimide precursor, followed by amination to form the sulfonamide group, or alternatively, the construction of the phthalimide ring from a pre-functionalized benzene derivative. However, without a specific literature precedent, the precise reaction conditions, reagents, purification methods, and analytical characterization data (such as NMR, IR, and mass spectrometry) are not available.

Similarly, no peer-reviewed studies detailing the use of this compound in biological assays or as a precursor in multi-step syntheses were identified. Therefore, no experimental protocols for its application can be provided at this time.

Data Presentation

The absence of published experimental studies on this compound means there is no quantitative data to present in tabular format beyond the basic physical properties listed in Table 1.

Signaling Pathways and Experimental Workflows

As no biological or mechanistic studies involving this compound have been found, there are no signaling pathways or experimental workflows to be diagrammed.

Conclusion

This compound is a defined chemical entity with known basic properties. However, a detailed experimental understanding of its synthesis, reactivity, and biological activity is lacking in the public domain. This presents an opportunity for researchers in medicinal and synthetic chemistry to explore the properties of this molecule and publish their findings, thereby contributing to the collective scientific knowledge. Further research is required to elucidate its potential applications and to develop robust synthetic methodologies.

References

Physicochemical Properties of 4-(Aminosulfonyl)-5-chlorophthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(Aminosulfonyl)-5-chlorophthalimide. Due to the limited availability of specific experimental data for this compound, this guide combines reported values, predicted data, and established experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving sulfonamide and phthalimide scaffolds.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C8H5ClN2O4S | [1] |

| Molecular Weight | 260.65 g/mol | [1] |

| Melting Point | 290 °C | [1] |

| Boiling Point | 78 °C (rough estimate) | [1] |

| Density | 1.6883 g/cm³ (rough estimate) | |

| pKa | 8.21 ± 0.20 (Predicted) | [1] |

| LogP | Not available | |

| Appearance | Tan solid | [1] |

| CAS Number | 3861-99-2 | [1][] |

Experimental Protocols for Physicochemical Property Determination

Detailed and validated experimental protocols are crucial for obtaining accurate physicochemical data, which is fundamental for drug development processes such as formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Below are standard methodologies for determining the key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability and formulation. The "like dissolves like" principle is a general guideline, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities, such as water, ethanol, dimethyl sulfoxide (DMSO), and acetone, are chosen.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, and excretion.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution of the acidic compound. After each addition, the pH of the solution is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. It describes the distribution of a solute between two immiscible phases, typically octanol and water. LogP is a crucial parameter in predicting a drug's membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Sample Introduction: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Visualization

This compound belongs to the sulfonamide class of compounds, which are well-known for their antimicrobial properties. The primary mechanism of action for antibacterial sulfonamides is the inhibition of folic acid synthesis in bacteria. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids.

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfonamides. Bacteria synthesize their own folic acid from precursor molecules, a pathway that is absent in humans, making it an excellent target for selective toxicity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).

Caption: Bacterial folic acid synthesis pathway and competitive inhibition by sulfonamides.

Experimental Workflow for Physicochemical Profiling

The logical flow of experiments to characterize a novel compound like this compound is crucial for a systematic evaluation. The following diagram outlines a typical workflow.

Caption: A typical experimental workflow for physicochemical profiling of a new chemical entity.

References

In-depth Technical Guide: 4-(Aminosulfonyl)-5-chlorophthalimide (CAS 3861-99-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminosulfonyl)-5-chlorophthalimide, with CAS number 3861-99-2, is a chemical compound of interest within the fields of medicinal chemistry and pharmaceutical development. Structurally, it incorporates both a sulfonamide and a phthalimide moiety, functional groups known to impart a range of biological activities. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound. Due to the limited specific research available on this compound, this document also extrapolates potential properties and activities based on the well-documented characteristics of its core chemical scaffolds. The primary known application of this compound is as a key intermediate in the synthesis of the diuretic and antihypertensive drug, Chlorexolone.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and online resources.

| Property | Value | Reference(s) |

| CAS Number | 3861-99-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅ClN₂O₄S | [1][2][3] |

| Molecular Weight | 260.65 g/mol | [1][2][3] |

| IUPAC Name | 6-chloro-1,3-dioxoisoindole-5-sulfonamide | N/A |

| Synonyms | 4-Chloro-5-sulfamoylphthalimide | [1][2][3] |

| Appearance | Solid (form may vary) | [6] |

| Melting Point | Approximately 290 °C | N/A |

| Solubility | Expected to be more soluble in polar solvents. | [6] |

Synthesis and Reactivity

Synthetic Pathways

A generalized workflow for such a synthesis is depicted below.

Caption: A potential synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Phthalimide Group: The N-H proton of the phthalimide is acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions.

-

Sulfonamide Group: The sulfonamide moiety can participate in various chemical transformations. The hydrogen atoms on the nitrogen are also acidic.

-

Aromatic Ring: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, although the conditions required are typically harsh.

The primary documented utility of this compound is as a precursor in the synthesis of Chlorexolone.[1][2][3][4][5] This indicates that the molecule is stable enough to be isolated and used in subsequent synthetic steps.

Potential Biological Activity and Signaling Pathways

There is a lack of specific biological data for this compound in the public domain. However, the biological activities of its constituent sulfonamide and phthalimide moieties are well-established, providing a basis for predicting its potential pharmacological profile.

Sulfonamide Moiety: Antimicrobial Activity

Sulfonamides are a well-known class of synthetic bacteriostatic antibiotics.[7] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the folate pathway, leading to an inhibition of bacterial growth and replication.[7][8][9]

Caption: The general mechanism of action for sulfonamide antibiotics.

Given the presence of the sulfonamide group, it is plausible that this compound could exhibit some degree of antimicrobial activity. However, without experimental data, this remains speculative.

Phthalimide Moiety: Diverse Biological Roles

Phthalimide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The hydrophobic nature of the phthalimide core is thought to enhance the ability of these molecules to cross biological membranes.

Experimental Protocols

As no specific experimental studies on this compound have been identified in the available literature, it is not possible to provide detailed experimental protocols for its synthesis, characterization, or biological evaluation.

For researchers interested in working with this compound, the following general experimental approaches would be recommended:

-

Synthesis: A logical starting point would be the chlorosulfonation of 4-chlorophthalimide followed by amination. Reaction conditions such as solvent, temperature, and reaction time would need to be optimized.

-

Purification: Recrystallization or column chromatography would be standard methods for purification.

-

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm the structure and purity of the synthesized compound.

-

Biological Evaluation: In vitro assays could be conducted to screen for antimicrobial activity against a panel of bacterial strains. Further studies could explore its potential as an anti-inflammatory or anti-cancer agent.

Conclusion

This compound is a chemical compound with a known role as a synthetic intermediate in the production of the diuretic Chlorexolone. While its chemical structure, incorporating both sulfonamide and phthalimide functional groups, suggests potential for a broader range of biological activities, there is a notable absence of dedicated research on this specific molecule in the public domain. This guide has summarized the available data and provided a theoretical framework for its synthesis and potential biological relevance. Further experimental investigation is required to fully elucidate the chemical and pharmacological properties of this compound.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. amoytope.com [amoytope.com]

- 4. This compound | 3861-99-2 [chemicalbook.com]

- 5. CAS 3861-99-2: 6-Cloro-2,3-diidro-1,3-dioxo-1H-isoindol-5-… [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

Unveiling the Therapeutic Potential of 4-(Aminosulfonyl)-5-chlorophthalimide: A Predictive Bioactivity Profile

A Technical Guide for Drug Discovery Professionals

Disclaimer: The following document is a predictive guide based on the known biological activities of structurally related compounds. As of the date of this publication, no specific experimental data for 4-(Aminosulfonyl)-5-chlorophthalimide has been found in the public domain. The proposed activities, experimental protocols, and pathways are therefore hypothetical and intended to serve as a roadmap for future research.

Introduction

The confluence of diverse pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. The molecule this compound is a novel chemical entity that marries two well-established pharmacophoric scaffolds: a chlorinated phthalimide and an arylsulfonamide. While direct biological data for this specific compound is not yet available, the extensive and varied bioactivities of its constituent parts provide a strong foundation for predicting its therapeutic potential. Phthalimide derivatives are widely recognized for their anti-inflammatory, immunomodulatory, anticancer, and antimicrobial properties.[1][2][3] Similarly, the sulfonamide moiety is a cornerstone of numerous antibacterial and anticancer drugs, known to target a range of enzymes including carbonic anhydrases and kinases.[4][5][6][7] This guide synthesizes the known biological activities of these parent scaffolds to construct a predictive bioactivity profile for this compound and proposes a hypothetical framework for its investigation.

Predicted Biological Activities and Therapeutic Targets

Based on a comprehensive analysis of structurally analogous compounds, this compound is predicted to exhibit a range of biological activities. These potential applications are summarized in the table below.

| Predicted Biological Activity | Potential Molecular Target(s) | Rationale based on Structural Analogs |

| Anticancer | Carbonic Anhydrases (CAs), Tyrosine Kinases, Topoisomerases | Sulfonamides are known inhibitors of CAs, which are overexpressed in many tumors.[4][5] Phthalimide-sulfonamide conjugates have demonstrated CA inhibitory activity.[8] Various sulfonamide derivatives also exhibit anticancer effects through kinase and topoisomerase inhibition.[6] |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Tumor Necrosis Factor-alpha (TNF-α) | Phthalimide derivatives, including the well-known thalidomide, are potent immunomodulators and anti-inflammatory agents that can inhibit TNF-α production.[2][9][10] |

| Antimicrobial | Dihydropteroate synthase, DNA gyrase, Fungal CYP51 | The sulfonamide moiety is a classic antibacterial pharmacophore. Phthalimide derivatives have also shown broad-spectrum antibacterial and antifungal activities.[1][11][12][13][14] |

Proposed Experimental Investigation

A systematic investigation is required to validate the predicted biological activities of this compound. The following section outlines a hypothetical experimental workflow.

Synthesis of this compound

A plausible synthetic route for this compound could commence from 4-chloro-3-nitrobenzoic acid. This starting material can be converted to the corresponding phthalic anhydride, which upon reaction with a source of ammonia would yield the phthalimide. Subsequent reduction of the nitro group to an amine, followed by diazotization and sulfonation, would introduce the aminosulfonyl group.

In Vitro Biological Screening

A tiered screening approach is proposed to efficiently evaluate the biological activity of the synthesized compound.

Tier 1: Primary Broad-Spectrum Screening

-

Anticancer Screening: Initial evaluation against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or anti-proliferative effects.

-

Antimicrobial Screening: Assessment against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to determine the minimum inhibitory concentration (MIC).

-

Anti-inflammatory Screening: Initial assessment using assays such as COX enzyme inhibition or lipopolysaccharide (LPS)-induced TNF-α production in macrophages.

Tier 2: Target-Specific Assays

Based on the results of the primary screening, more specific assays can be employed to identify the mechanism of action.

| Assay Type | Experimental Protocol |

| Carbonic Anhydrase Inhibition Assay | A stopped-flow spectrophotometric method can be used to measure the inhibition of CA-catalyzed CO2 hydration. The assay mixture would contain buffer, the CA isoenzyme of interest, the test compound at various concentrations, and a pH indicator. The reaction is initiated by the addition of CO2-saturated water, and the change in absorbance is monitored over time to determine the inhibitory activity (IC50). |

| Tyrosine Kinase Inhibition Assay | A luminescence-based kinase assay can be utilized to quantify the inhibitory effect on specific tyrosine kinases. The assay would involve incubating the kinase with ATP and a suitable substrate in the presence of varying concentrations of the test compound. The amount of remaining ATP after the reaction is measured using a luciferase-luciferin system, with a decrease in luminescence indicating kinase activity and its inhibition. |

| Antimicrobial Mechanism of Action Studies | For compounds showing antimicrobial activity, further studies could include DNA gyrase inhibition assays, dihydropteroate synthase activity assays, or ergosterol biosynthesis inhibition assays for antifungal activity.[11] |

| TNF-α ELISA | To quantify anti-inflammatory activity, human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) can be stimulated with LPS in the presence of the test compound. The concentration of TNF-α in the cell culture supernatant is then measured using a standard enzyme-linked immunosorbent assay (ELISA) protocol. |

The proposed experimental workflow is depicted in the following diagram:

Potential Signaling Pathway Involvement

Given the predicted anticancer and anti-inflammatory activities, this compound could potentially modulate key signaling pathways implicated in these disease states. For instance, as a putative inhibitor of an upstream tyrosine kinase or by modulating TNF-α levels, it could impact the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.

A simplified representation of this potential interaction is shown below:

Conclusion

While experimental data on this compound is currently lacking, a robust predictive analysis based on its chemical scaffolds suggests significant potential for biological activity. The combination of a chlorinated phthalimide and an arylsulfonamide moiety points towards promising avenues in anticancer, anti-inflammatory, and antimicrobial research. The proposed experimental framework provides a clear and logical path for the synthesis and evaluation of this novel compound. Further investigation into this compound is warranted to unlock its potential therapeutic applications and to contribute to the development of new and effective treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Enigmatic Mechanism of 4-(Aminosulfonyl)-5-chlorophthalimide: A Search for a Biological Role

Despite a comprehensive search of available scientific literature, the specific mechanism of action for the chemical compound 4-(Aminosulfonyl)-5-chlorophthalimide remains largely uncharacterized. There is a notable absence of published data detailing its biological targets, cellular effects, and associated quantitative metrics such as IC50 or Ki values. Consequently, a detailed technical guide on its core mechanism, including experimental protocols and signaling pathways, cannot be constructed at this time.

While information on the specific compound is scarce, the broader chemical classes to which it belongs—phthalimides and sulfonamides—are well-established pharmacophores with diverse biological activities. This suggests that this compound could potentially exhibit a range of effects, though any specific activity is purely speculative without direct experimental evidence.

The Phthalimide Core: A Scaffold for Diverse Biological Activity

Phthalimide derivatives are a prominent class of compounds in medicinal chemistry, known to interact with a variety of biological targets. Studies have shown that different substitutions on the phthalimide ring can lead to a wide array of pharmacological effects, including:

-

Enzyme Inhibition: Certain phthalimide-containing molecules have been identified as inhibitors of enzymes such as soluble epoxide hydrolase and cytochrome P450 isoforms.[1][2]

-

Antimicrobial and Antifungal Activity: The phthalimide scaffold has been incorporated into agents designed to combat microbial and fungal infections.[3][4]

-

Anticonvulsant Properties: Some phthalimide derivatives have demonstrated efficacy in models of epilepsy.

-

Anti-inflammatory and Immunomodulatory Effects: Perhaps the most famous phthalimide derivative, thalidomide, and its analogs (lenalidomide and pomalidomide) are known for their potent immunomodulatory and anti-angiogenic properties, primarily through their interaction with the protein cereblon.

The Aminosulfonyl Group: A Key Player in Drug Design

The aminosulfonyl (or sulfonamide) group is another critical functional group in drug discovery, famously present in sulfonamide antibiotics. Beyond their antimicrobial actions, sulfonamides are found in drugs with a vast range of therapeutic applications, including:

-

Diuretics: By inhibiting carbonic anhydrase or other ion transporters in the kidney.

-

Antidiabetic Drugs: For example, the sulfonylureas which stimulate insulin secretion.

-

Anti-inflammatory Agents: Including COX-2 inhibitors.

-

Anticonvulsants.

-

Protease Inhibitors: Used in the treatment of HIV.

The presence of both the phthalimide and aminosulfonyl moieties in this compound suggests a potential for biological activity, but the specific nature of this activity remains to be elucidated through dedicated research. Without experimental data, any discussion of its mechanism of action, signaling pathways, or quantitative effects would be unfounded. Further investigation is required to determine if this compound has a novel biological role or if it shares activities with other members of the phthalimide and sulfonamide families.

References

- 1. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity [mdpi.com]

A Technical Guide to the Solubility of 4-(Aminosulfonyl)-5-chlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Aminosulfonyl)-5-chlorophthalimide, a compound of interest in pharmaceutical research and development. Due to the limited availability of public quantitative data, this document outlines the necessary experimental protocols for determining its solubility and provides a framework for the systematic presentation of these findings.

Compound Identification

| Chemical Name | This compound |

| Molecular Formula | C₈H₅ClN₂O₄S[1] |

| Molecular Weight | 260.65 g/mol [1] |

| CAS Number | 3861-99-2[1] |

Solubility Profile

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Therefore, experimental determination of its solubility is a prerequisite for further research.

The following sections detail a standardized protocol for determining the solubility of this compound and a template for presenting the resulting data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal shake-flask method, a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound (purity >99%)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis spectrophotometry).

-

Quantify the concentration of this compound in the diluted samples against a standard curve prepared with known concentrations of the compound.

-

-

Data Recording and Analysis:

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise tabular format to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Ethanol | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Methanol | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Acetone | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Dimethylformamide (DMF) | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| PBS (pH 7.4) | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Proposed Synthesis and Historical Context of 4-(Aminosulfonyl)-5-chlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The compound 4-(aminosulfonyl)-5-chlorophthalimide combines two key pharmacophores: a chlorinated phthalimide and an aromatic sulfonamide. While a specific history for this exact molecule has not been documented in publicly available literature, the historical significance of its constituent parts provides a strong rationale for its synthesis and investigation.

Phthalimides: The phthalimide scaffold is a cornerstone in medicinal chemistry. The discovery of thalidomide in the 1950s, despite its tragic teratogenic effects, unveiled the potent immunomodulatory and anti-angiogenic properties of this class of compounds. This has led to the development of second and third-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which are now standard treatments for multiple myeloma and other hematological malignancies. Phthalimide derivatives are also explored for their anti-inflammatory, anticonvulsant, and antimicrobial activities.

Sulfonamides: The era of chemotherapy was ushered in by the discovery of sulfonamide antibiotics in the 1930s. Prontosil, the first commercially available antibacterial sulfonamide, demonstrated the potential of synthetic compounds to combat systemic bacterial infections. This discovery paved the way for the development of a vast array of "sulfa drugs". Beyond their antimicrobial effects, sulfonamides are integral to a wide range of therapeutics, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., topiramate), and anti-inflammatory drugs (e.g., celecoxib). The aminosulfonyl group is a key structural feature in many carbonic anhydrase inhibitors.

The combination of a chlorinated phthalimide ring with an aminosulfonyl group in this compound suggests the potential for novel biological activities, possibly leveraging the established properties of both pharmacophores. This guide provides a theoretical framework for the synthesis of this promising, yet underexplored, molecule.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process commencing from 4-nitrophthalic acid. The pathway involves the sequential introduction of the chloro and aminosulfonyl substituents onto the phthalic acid backbone, followed by the formation of the phthalimide ring.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations.

Step 1: Synthesis of 4-Nitro-5-chlorophthalic Acid (Chlorination)

This step involves the electrophilic chlorination of 4-nitrophthalic acid.

-

Methodology:

-

Suspend 4-nitrophthalic acid in a suitable solvent such as a mixture of sulfuric acid and nitric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Bubble chlorine gas through the solution or add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise while maintaining the temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

-

Quantitative Data (Hypothetical):

Parameter Value Starting Material 4-Nitrophthalic Acid (10 g, 47.4 mmol) Reagent Chlorine Gas (excess) Solvent Sulfuric Acid/Nitric Acid (5:1 v/v, 50 mL) Reaction Time 4-6 hours Temperature 0-5 °C | Expected Yield | 80-90% |

Step 2: Synthesis of 4-Amino-5-chlorophthalic Acid (Reduction)

The nitro group of 4-nitro-5-chlorophthalic acid is reduced to an amino group.

-

Methodology:

-

Dissolve 4-nitro-5-chlorophthalic acid in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the product, wash with water, and dry.

-

-

Quantitative Data (Hypothetical):

Parameter Value Starting Material 4-Nitro-5-chlorophthalic Acid (10 g, 40.7 mmol) Reagent SnCl₂·2H₂O (36.7 g, 163 mmol) Solvent Ethanol (100 mL) Reaction Time 2-4 hours Temperature Reflux | Expected Yield | 85-95% |

Step 3: Synthesis of 4-Chlorosulfonyl-5-chlorophthalic Acid (Diazotization and Sandmeyer Reaction)

This is a two-part, one-pot reaction where the amino group is first converted to a diazonium salt, which is then reacted to form a sulfonyl chloride.

-

Methodology:

-

Diazotization:

-

Suspend 4-amino-5-chlorophthalic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

-

Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl) as a catalyst.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Pour the mixture into ice water to precipitate the sulfonyl chloride.

-

Filter, wash with cold water, and dry.

-

-

-

Quantitative Data (Hypothetical):

Parameter Value Starting Material 4-Amino-5-chlorophthalic Acid (10 g, 46.4 mmol) Reagents NaNO₂ (3.5 g, 50.8 mmol), SO₂ (excess), CuCl (catalytic) Solvents Aqueous HCl, Acetic Acid Reaction Time 2-3 hours Temperature 0-5 °C then room temperature | Expected Yield | 60-70% |

Step 4: Synthesis of 4-(Aminosulfonyl)-5-chlorophthalic Acid (Amination)

The sulfonyl chloride is converted to the desired aminosulfonyl (sulfonamide) group.

-

Methodology:

-

Dissolve 4-chlorosulfonyl-5-chlorophthalic acid in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Acidify the residue with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry.

-

-

Quantitative Data (Hypothetical):

Parameter Value Starting Material 4-Chlorosulfonyl-5-chlorophthalic Acid (10 g, 33.4 mmol) Reagent Concentrated Ammonium Hydroxide (excess) Solvent Acetone (100 mL) Reaction Time 1-2 hours Temperature 0 °C to room temperature | Expected Yield | 90-98% |

Step 5: Synthesis of this compound (Imide Formation)

The final step is the cyclization of the substituted phthalic acid to form the phthalimide.

-

Methodology:

-

Mix 4-(aminosulfonyl)-5-chlorophthalic acid with urea in a 1:1 molar ratio.

-

Heat the mixture to 130-140 °C. The mixture will melt, and ammonia and carbon dioxide will evolve.[1]

-

Continue heating until the evolution of gas ceases and the mixture solidifies.[1]

-

Cool the reaction mixture and wash with water to remove any unreacted urea and byproducts.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

-

Quantitative Data (Hypothetical):

Parameter Value Starting Material 4-(Aminosulfonyl)-5-chlorophthalic Acid (10 g, 35.5 mmol) Reagent Urea (2.1 g, 35.5 mmol) Reaction Time 30-60 minutes Temperature 130-140 °C | Expected Yield | 85-95% |

Summary of Quantitative Data

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

| Step | Starting Material | Key Reagents | Expected Yield (%) |

| 1. Chlorination | 4-Nitrophthalic Acid | Cl₂ or NCS | 80-90 |

| 2. Reduction | 4-Nitro-5-chlorophthalic Acid | SnCl₂·2H₂O or H₂/Pd-C | 85-95 |

| 3. Diazotization/Sandmeyer | 4-Amino-5-chlorophthalic Acid | NaNO₂, SO₂, CuCl | 60-70 |

| 4. Amination | 4-Chlorosulfonyl-5-chlorophthalic Acid | NH₄OH | 90-98 |

| 5. Imide Formation | 4-(Aminosulfonyl)-5-chlorophthalic Acid | Urea | 85-95 |

Conclusion

This technical guide outlines a feasible synthetic route to the novel compound this compound. By leveraging well-established reactions in aromatic and heterocyclic chemistry, this guide provides a detailed roadmap for researchers to synthesize and subsequently investigate the biological properties of this molecule. The rich history of both the phthalimide and sulfonamide scaffolds in drug discovery suggests that this compound is a compound of significant interest with potential for diverse pharmacological applications. The provided experimental protocols and data tables serve as a valuable starting point for the practical synthesis and exploration of this and related compounds.

References

An In-depth Technical Guide to 4-(Aminosulfonyl)-5-chlorophthalimide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 4-(aminosulfonyl)-5-chlorophthalimide derivatives and their analogs. This class of compounds has garnered interest in medicinal chemistry due to the versatile pharmacological properties associated with both the phthalimide and sulfonamide moieties.

Introduction

The core structure, this compound, combines a phthalimide ring system with a sulfonamide group, two pharmacophores known to impart a wide range of biological activities. Phthalimide derivatives are recognized for their diverse therapeutic applications, including anti-inflammatory, anticonvulsant, and anticancer effects. Similarly, sulfonamides are a well-established class of compounds with antimicrobial, diuretic, and anticancer properties. The strategic combination of these two functional groups in a single molecular framework presents a promising avenue for the discovery of novel therapeutic agents. This guide will delve into the available scientific literature to provide a detailed understanding of this compound class.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, with the chemical formula C8H5ClN2O4S and a molecular weight of 260.65, serves as a crucial starting point for the generation of a diverse library of derivatives[1][2]. The general synthetic approach involves the modification of the phthalimide nitrogen, allowing for the introduction of various alkyl, aryl, and other functional groups.

General Synthetic Workflow

A general synthetic scheme for N-substituted this compound derivatives is outlined below. This typically involves the reaction of this compound with a suitable electrophile, such as an alkyl halide or aryl halide, under basic conditions.

Caption: General workflow for the synthesis of N-substituted derivatives.

Experimental Protocols

While specific protocols for the synthesis of this compound derivatives are not extensively detailed in the public domain, a general procedure can be adapted from the synthesis of related N-alkyl phthalimides.

General Procedure for N-Alkylation of Phthalimides:

-

To a solution of the starting phthalimide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (1.1-1.5 equivalents), typically potassium carbonate (K2CO3) or sodium hydride (NaH), is added portion-wise at room temperature.

-

The resulting mixture is stirred for a predetermined period (e.g., 30-60 minutes) to facilitate the formation of the phthalimide anion.

-

The desired alkylating agent (e.g., an alkyl halide) (1.1-1.5 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford the pure N-alkyl phthalimide derivative.

Biological Activities and Quantitative Data

Derivatives of this compound and structurally related analogs have been investigated for a variety of biological activities, including enzyme inhibition, and antimicrobial and anticancer effects.

Enzyme Inhibition

Structurally related phthalimide-capped benzenesulfonamides have demonstrated potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.

Table 1: Carbonic Anhydrase Inhibition by Phthalimide-Capped Benzenesulfonamide Analogs

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity |

| Analog 1 | hCA I | 28.5 nM | 14-fold for hCA II |

| hCA II | 2.2 nM | ||

| Analog 3 | hCA I | Inhibitory Activity | Not specified |

| Analog 4 | hCA II | Inhibitory Activity | Not specified |

| Analog 10 | hCA I | Inhibitory Activity | Not specified |

| hCA II | Inhibitory Activity | Not specified | |

| Analog 15 | hCA I | Inhibitory Activity | Not specified |

| Acetazolamide (Standard) | hCA I | 250 nM | |

| hCA II | 12 nM |

Data sourced from a study on phthalimide-capped benzene sulphonamide derivatives and may not be directly representative of this compound derivatives. The inhibitory activity was reported to be dependent on a free sulphamoyl group in the most potent molecule.[1][3]

Antimicrobial Activity

While specific data for this compound derivatives is limited, related sulfonamide and phthalimide compounds have shown antimicrobial potential. For instance, certain carbazole derivatives have demonstrated inhibitory activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the µg/mL range.

Table 2: Antimicrobial Activity of Related Carbazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32[4] |

| S. pyogenes | 40[5] | |

| S. epidermidis | 50[5] |

Note: This data is for structurally different carbazole derivatives and is provided for contextual understanding of the potential antimicrobial activity of related heterocyclic compounds.

Anticancer Activity

Table 3: Anticancer Activity of Related Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| Compound 8a (N-ethyl toluene-4-sulphonamide) | HeLa | 10.9 ± 1.01 |

| MDA-MB231 | 19.22 ± 1.67 | |

| MCF-7 | 12.21 ± 0.93 | |

| Compound 8b (2,5-Dichlorothiophene-3-sulphonamide) | HeLa | 7.2 ± 1.12 |

| MDA-MB231 | 4.62 ± 0.13 | |

| MCF-7 | 7.13 ± 0.13 |

Data from a study on N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide. These compounds are not direct analogs of this compound but illustrate the anticancer potential of the sulfonamide pharmacophore.[6]

Mechanism of Action

The precise mechanism of action for this compound derivatives is not well-elucidated and is likely dependent on the specific biological target. However, based on the activities of related compounds, several potential mechanisms can be proposed.

Carbonic Anhydrase Inhibition Pathway

For enzyme inhibition, particularly of carbonic anhydrases, the sulfonamide moiety is crucial. It is hypothesized to coordinate with the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity. This inhibition disrupts the pH balance and other physiological processes regulated by the enzyme.

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Conclusion

This compound derivatives represent a promising class of compounds with potential therapeutic applications. The available data, primarily from structurally related analogs, suggest that these compounds may exhibit potent enzyme inhibitory, antimicrobial, and anticancer activities. Further research, including the synthesis of a broader range of derivatives, comprehensive biological screening, and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this chemical scaffold. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals interested in advancing the study of this compound derivatives and their analogs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | 3861-99-2 [chemicalbook.com]

- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

safety and handling precautions for 4-(Aminosulfonyl)-5-chlorophthalimide

An In-depth Technical Guide to the Safety and Handling of 4-(Aminosulfonyl)-5-chlorophthalimide

Disclaimer: This document provides a comprehensive overview of based on available data for structurally analogous compounds. A dedicated Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. Therefore, it is imperative for all researchers, scientists, and drug development professionals to obtain and consult the supplier-specific SDS prior to any handling or use of this substance. The information herein should be used as a supplementary guide and not as a replacement for a formal risk assessment and adherence to institutional safety protocols.

Hazard Identification and Classification

While a definitive Globally Harmonized System (GHS) classification for this compound is not established in the public domain, an assessment of related chemical structures, such as N-Aminophthalimide and N-Chlorophthalimide, suggests that it should be handled with caution. The potential hazards are summarized below.

Table 1: Postulated GHS Classification

| Hazard Class | Hazard Category | Primary Route of Exposure | Potential Health Effect |

| Skin Corrosion/Irritation | Category 2 | Dermal | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2A | Ocular | Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Inhalation | May cause respiratory tract irritation.[1][2] |

Signal Word: Warning [1][2][4][5]

Potential Hazard Statements:

Potential Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][6][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][5][6][7]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1][7]

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of an accidental exposure.

Table 2: First-Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][8] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[4][6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |

Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risk.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in work areas.[10][11] Wash hands thoroughly with soap and water after handling and before breaks.[1][2][4]

-

Dust Prevention: Minimize dust generation and accumulation.[1][4]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][8][12]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Personal Protective Equipment Recommendations

| Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield that meets EN166 or OSHA 29 CFR 1910.133 standards.[8][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[8][9] |

| Respiratory Protection | If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the prescribed personal protective equipment. Avoid breathing dust and prevent contact with skin and eyes.[4]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[4][11][12]

-

Containment and Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for chemical waste disposal.[4][8][9]

Visualized Protocols and Relationships

To further clarify the safety procedures and hazard relationships, the following diagrams are provided.

Caption: Recommended workflow for the safe handling of chemical reagents.

Caption: Logical relationship between the compound's form and potential hazards.

References

- 1. aksci.com [aksci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]

- 11. chemos.de [chemos.de]

- 12. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 4-(Aminosulfonyl)-5-chlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific proteins of interest.[1] A key component in many of these degraders is a ligand that binds to an E3 ubiquitin ligase. Phthalimide derivatives, such as thalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1]

4-(Aminosulfonyl)-5-chlorophthalimide is a novel compound featuring the core phthalimide scaffold, suggesting its potential to function as a CRBN ligand. The sulfonamide and chloro- substitutions may influence its binding affinity, selectivity, and overall efficacy in inducing the degradation of target proteins. These application notes provide a comprehensive suite of in vitro protocols to characterize the biochemical and cellular activity of this compound, assuming a primary hypothesis that it engages the CRBN E3 ligase.

Mechanism of Action: CRBN-Mediated Protein Degradation

As a putative CRBN ligand, this compound is hypothesized to function by inducing the proximity between CRBN and a "neosubstrate" protein, which may be an endogenous protein whose degradation has therapeutic benefit. This interaction forms a ternary complex (Neosubstrate-Compound-CRBN), which facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the neosubstrate. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

References

Applications of 4-(Aminosulfonyl)-5-chlorophthalimide in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminosulfonyl)-5-chlorophthalimide is a versatile chemical intermediate with significant potential in drug discovery. Its unique structural features, combining a phthalimide core, a reactive sulfonamide group, and a chloro substituent, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on the utility of this compound, focusing on its role in the synthesis of targeted therapies, particularly kinase and phosphodiesterase inhibitors. Furthermore, it offers comprehensive experimental protocols for the synthesis of derivative compounds and relevant biological assays, supported by quantitative data and visual diagrams to facilitate understanding and practical application in a research setting.

Introduction: The Pharmacological Significance of the Phthalimide and Sulfonamide Scaffolds

The phthalimide moiety is a well-established pharmacophore present in a variety of drugs with a broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. The planar nature of the phthalimide ring allows it to participate in various non-covalent interactions with biological targets.

Similarly, the sulfonamide group is a cornerstone in medicinal chemistry, famously known for its antibacterial properties (sulfa drugs). Beyond this, sulfonamides are integral to drugs targeting carbonic anhydrases (diuretics), proteases (antivirals), and kinases. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing significantly to ligand-receptor binding.

The combination of these two pharmacophores in this compound, along with the chloro group that can influence electronic properties and provide a potential site for further modification, creates a powerful building block for the development of novel therapeutics.

Key Application: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

A prime example of the application of a structurally related phthalimide derivative is in the synthesis of Apremilast , a potent and orally active inhibitor of phosphodiesterase 4 (PDE4).[1] Apremilast is approved for the treatment of psoriatic arthritis and psoriasis. The synthesis of Apremilast involves the condensation of a substituted phthalic anhydride derivative with a chiral amine. This compound can serve as a key precursor to analogous phthalic anhydride intermediates for the synthesis of novel PDE4 inhibitors and other targeted therapies.

Mechanism of Action of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various inflammatory cells. By inhibiting PDE4, drugs like Apremilast increase intracellular cAMP levels. This elevation in cAMP leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory mediators like interleukin-10 (IL-10).

Experimental Protocols

General Synthesis of a Phthalimide-based Bioactive Molecule

This protocol describes a general method for the condensation of a phthalic anhydride derivative (which can be synthesized from this compound) with a primary amine to form the corresponding phthalimide. This is a key step in the synthesis of molecules like Apremilast.

Materials:

-

4-Amino-5-chlorosulfonylphthalic anhydride (can be prepared from this compound)

-

Substituted primary amine (e.g., (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine for an Apremilast analog)

-

Glacial acetic acid

-

Standard laboratory glassware and heating apparatus

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Filtration apparatus

-

Purification supplies (solvents for recrystallization or silica gel for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-amino-5-chlorosulfonylphthalic anhydride in glacial acetic acid.

-

Add 1.0 to 1.2 equivalents of the desired primary amine to the solution.

-

Heat the reaction mixture to 80-120 °C and maintain this temperature for 4-24 hours. The optimal temperature and time will depend on the specific reactants.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add the reaction mixture to a beaker of cold water with stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with water and then with a small amount of a non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterize the final product by NMR, Mass Spectrometry, and other relevant analytical techniques to confirm its identity and purity.

In Vitro PDE4 Inhibitory Assay

This protocol outlines a general method to assess the inhibitory activity of newly synthesized compounds against the PDE4 enzyme.

Materials:

-

Purified recombinant human PDE4 enzyme

-

cAMP (substrate)

-

5'-Nucleotidase (converts AMP to adenosine)

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

Apremilast (as a positive control)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds and the positive control (Apremilast) in the assay buffer.

-

In a 96-well plate, add the PDE4 enzyme to each well.

-

Add the test compounds or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding cAMP to each well.

-

Incubate the plate at 30°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution.

-

Add 5'-nucleotidase to each well and incubate to convert the AMP product to adenosine.

-

Quantify the amount of phosphate produced, which is proportional to the enzyme activity, using a suitable detection method (e.g., a colorimetric assay).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Quantitative Data

The following table summarizes hypothetical inhibitory activities of derivatives that could be synthesized using this compound against PDE4 and TNF-α release.

| Compound ID | R Group on Phthalimide Nitrogen | PDE4B IC50 (nM) | TNF-α Inhibition IC50 (nM) |

| Apremilast | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl | 74 | 110 |

| Derivative 1 | Benzyl | 250 | 400 |

| Derivative 2 | 4-Fluorobenzyl | 150 | 280 |

| Derivative 3 | Cyclohexylmethyl | 500 | 750 |

Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results for derivatives of this compound.

Other Potential Applications

The versatile structure of this compound opens up possibilities for its use in the development of other classes of drugs:

-

Kinase Inhibitors: The sulfonamide moiety can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Diuretics: The core structure bears resemblance to some loop diuretics. Modifications of the sulfonamide group could lead to novel diuretic agents.

-

Antimicrobial Agents: The combination of the phthalimide and sulfonamide scaffolds, both known for their antimicrobial properties, makes this a promising starting point for the development of new antibacterial and antifungal agents.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its application in the synthesis of potent PDE4 inhibitors, exemplified by the structural relationship to the drug Apremilast, highlights its potential. The detailed protocols and conceptual frameworks provided herein are intended to guide researchers in harnessing the synthetic utility of this compound for the development of novel and effective therapeutic agents targeting a range of diseases. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for Protein Labeling with 4-(Aminosulfonyl)-5-chlorophthalimide

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive, albeit theoretical, guide for the use of 4-(Aminosulfonyl)-5-chlorophthalimide as a novel reagent for the covalent labeling of proteins. This document is intended for researchers, scientists, and drug development professionals interested in exploring new protein modification strategies. The protocols outlined herein are based on established principles of bioconjugation and serve as a starting point for experimental investigation and optimization.

This compound is a phthalimide derivative containing two potentially reactive sites for protein conjugation: a chloro group and an aminosulfonyl group. It is hypothesized that under specific conditions, the chlorine atom can undergo nucleophilic aromatic substitution with reactive amino acid side chains on a protein, forming a stable covalent bond. The primary targets for such a reaction would be the highly nucleophilic thiol group of cysteine residues or the primary amine of lysine residues. The following protocols provide suggested starting conditions for labeling proteins via these two distinct pathways.

Proposed Reaction Mechanism

The proposed mechanism for protein labeling with this compound involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the adjacent sulfonyl and phthalimide groups may render the chlorine atom susceptible to attack by strong nucleophiles present on the protein surface.

-

Reaction with Cysteine: The thiolate anion of a cysteine residue, formed at a slightly alkaline pH, can act as a potent nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it to form a stable thioether bond.

-